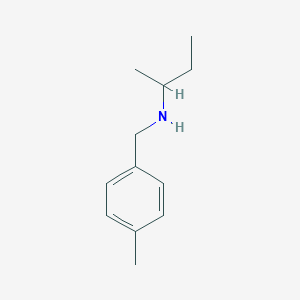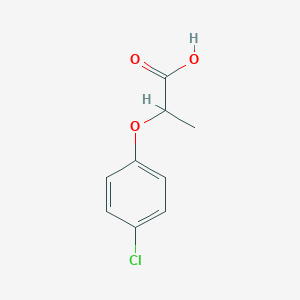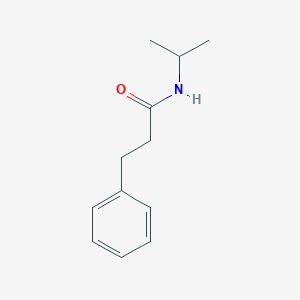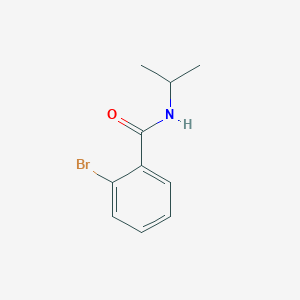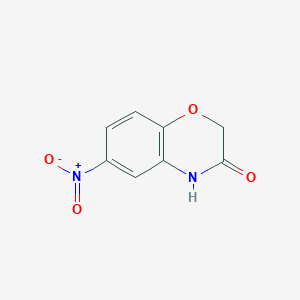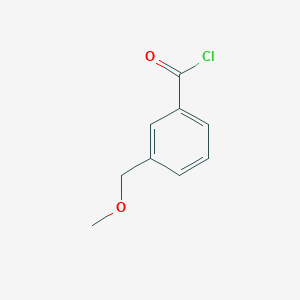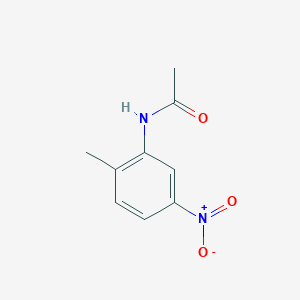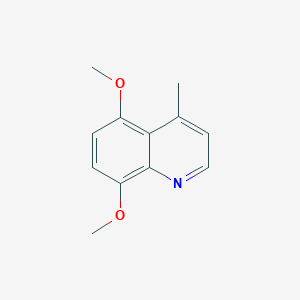
5,8-Dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-4-methylquinoline is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a quinoline ring system with two methoxy and one methyl substituent. 5,8-Dimethoxy-4-methylquinoline has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-4-methylquinoline is not fully understood. However, it has been proposed that its fluorescent properties arise from the formation of a complex with metal ions, which leads to changes in the electronic structure of the molecule and the emission of fluorescence.
Biochemical and physiological effects:
The biochemical and physiological effects of 5,8-Dimethoxy-4-methylquinoline have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that 5,8-Dimethoxy-4-methylquinoline can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,8-Dimethoxy-4-methylquinoline in lab experiments is its fluorescent properties, which allow for the detection of metal ions in cells. However, one limitation is that this compound may not be suitable for use in certain experimental systems, such as those that involve high concentrations of metal ions or complex biological matrices.
Orientations Futures
There are many potential future directions for research on 5,8-Dimethoxy-4-methylquinoline. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the exploration of its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with metal ions in cells.
Méthodes De Synthèse
The synthesis of 5,8-Dimethoxy-4-methylquinoline involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with phosphorus oxychloride. This method has been reported in the literature and has been used to produce 5,8-Dimethoxy-4-methylquinoline in good yields.
Applications De Recherche Scientifique
5,8-Dimethoxy-4-methylquinoline has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion signaling pathways in cells.
Propriétés
Numéro CAS |
58868-33-0 |
|---|---|
Nom du produit |
5,8-Dimethoxy-4-methylquinoline |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5,8-dimethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3 |
Clé InChI |
NTCXGWIDEYATBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
SMILES canonique |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



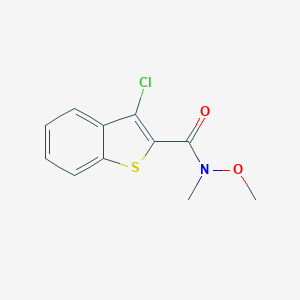
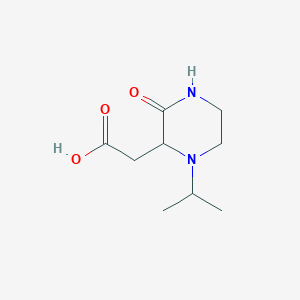
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

